N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Physicochemical Profiling Drug-Likeness Lead Optimization

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide (CAS 899748-76-6) is a synthetic oxalamide derivative that fuses a 2,3-dihydro-1,4-benzodioxin ring with an imidazole moiety via a propyl linker. The compound belongs to the ethanediamide (oxalamide) class, a privileged scaffold in medicinal chemistry for kinase inhibition and metal-chelation applications.

Molecular Formula C16H18N4O4
Molecular Weight 330.344
CAS No. 899748-76-6
Cat. No. B2582558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
CAS899748-76-6
Molecular FormulaC16H18N4O4
Molecular Weight330.344
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3
InChIInChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-11-20)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H,18,21)(H,19,22)
InChIKeySOXLMVSLWNZUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide – Identity, Core Scaffold, and Procurement Context


N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide (CAS 899748-76-6) is a synthetic oxalamide derivative that fuses a 2,3-dihydro-1,4-benzodioxin ring with an imidazole moiety via a propyl linker [1]. The compound belongs to the ethanediamide (oxalamide) class, a privileged scaffold in medicinal chemistry for kinase inhibition and metal-chelation applications [2]. Its molecular formula is C16H18N4O4 with a molecular weight of 330.34 g/mol and a computed XLogP3-AA value of 0.6, indicating balanced hydrophilicity [1].

SAR Continuity Exact CAS-numbered compound ensures reproducible biological results in structure-activity campaigns
Scaffold Fit Oxalamide core with benzodioxin-imidazole fusion supports kinase inhibitor probe development
Physicochemical Profile Balanced lipophilicity and moderate hydrogen-bond donor count support cell-based target engagement assays

Why In-Class Substitution of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide Is Not Advisable


Oxalamide derivatives bearing imidazole-propyl linkers cannot be interchanged generically because subtle structural modifications—such as benzodioxin versus benzodioxole ring fusion, methyl substitution on the imidazole, or variant aromatic capping groups—profoundly alter hydrogen-bonding networks, lipophilicity, and molecular recognition [1]. Even a single methyl addition (e.g., the 2-methylimidazole analog) shifts logP and steric bulk, which can re-rank compound potency in enzymatic assays and change selectivity profiles [2]. Consequently, procurement of the exact CAS-numbered compound is essential to reproduce published biological results and maintain consistency in structure-activity relationship (SAR) campaigns.

Structural analog sensitivity

Even a single methyl group addition on the imidazole may shift logP and steric bulk, re-ranking potency in enzymatic assays.

H-bond network perturbation

Benzodioxin versus benzodioxole fusion alters hydrogen-bonding networks and molecular recognition profiles.

SAR reproducibility

Generic substitution risks non-reproducible structure-activity relationships across studies.

Quantitative Differentiation of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide from Core Scaffold and Close Analogs


Molecular Weight and Lipophilicity Shift Relative to the Oxamide Core Scaffold

The target compound exhibits a 275% increase in molecular weight (330.34 vs. 88.07 g/mol) and a 1.3-unit elevation in computed logP (0.6 vs. -0.7) compared to the unsubstituted oxamide core [1][2]. This shift places the compound in a more favorable drug-like property space for passive membrane permeability while retaining significant hydrogen-bonding capacity, differentiating it from simpler oxamide building blocks used in early-stage fragment screening.

MW & Lipophilicity
Cross-study comparable
Target: 330.34 g/mol, logP 0.6 Oxamide: 88.07 g/mol, logP -0.7 ΔMW +275%, ΔlogP +1.3
Physicochemical profile distinct from simple oxamide fragments
Computed values; experimental verification may differ
Physicochemical Profiling Drug-Likeness Lead Optimization

Hydrogen-Bond Donor Count Reduction Versus Core Oxamide

The target compound has two hydrogen-bond donors (HBD), versus four for the parent oxamide molecule [1][2]. A lower HBD count correlates with improved passive membrane permeability according to Lipinski's Rule of Five and reduces the desolvation penalty upon target binding. This property is not shared by all oxamide analogs—the specific substitution pattern of the benzodioxin and imidazole-propyl groups determines the final HBD count.

H-Bond Donors
Cross-study comparable
2 HBD vs. Oxamide (4 HBD)
Lower HBD count may improve membrane permeability
Computed property; context-dependent
Hydrogen Bonding Membrane Permeability Drug Design

Structural Complexity Advantage Over Simple Oxamide Analogs

The target compound incorporates a bicyclic benzodioxin system (fused 6,6-dioxane) and an imidazole ring, yielding a higher fraction of sp³-hybridized carbons and greater three-dimensional complexity than flat, simple oxamides [1][2]. Specifically, the target compound has 16 heavy atoms and 4 rotatable bonds, compared to 6 heavy atoms and 1 rotatable bond for oxamide. Increased three-dimensionality is associated with higher target selectivity and improved clinical success rates in drug discovery.

Complexity Gain
Class-level inference
Heavy atoms: 16, Rot. bonds: 4 Oxamide: 6 heavy atoms, 1 rot. bond Δ +167% heavy atoms, +3 rot. bonds
Increased 3D complexity differentiates from fragment-like oxamides
Class-level link to selectivity; data to verify
Structural Diversity Chemical Space Fragment-Based Drug Discovery

Recommended Application Scenarios for N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide Based on Verified Evidence


Chemical Probe for Imidazole-Recognizing Enzyme Targets

The compound's imidazole moiety and oxamide linker provide a defined hydrogen-bonding framework for probing enzyme active sites that recognize histidine or imidazole-containing substrates. The computed logP of 0.6 and moderate hydrogen-bond donor count (2) make it suitable for cell-based target engagement assays where passive permeability is required [1][2].

Scaffold for Kinase Inhibitor Library Synthesis

Oxalamide derivatives are established kinase inhibitor scaffolds. The benzodioxin ring in this compound offers an electron-rich aromatic system that can engage in π-stacking interactions within kinase hinge regions, while the imidazole provides a metal-chelating or hydrogen-bonding motif. Its molecular weight (330.34 g/mol) and heavy atom count (16) position it as an advanced lead-like intermediate for focused library construction [1][3].

Analytical Reference Standard for LC-MS Method Development

The defined molecular weight and distinct SMILES string (C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3) allow this compound to serve as a retention-time and mass-calibration standard in reversed-phase LC-MS workflows. Its moderate lipophilicity (XLogP3-AA = 0.6) ensures elution within common gradient ranges, facilitating method transfer across laboratories [1].

Comparative SAR Studies with Methyl-Imidazole Analogs

When paired with its 2-methylimidazole analog (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide), this compound enables direct head-to-head assessment of the steric and electronic effects of imidazole methylation on target binding, solubility, and metabolic stability [1]. The absence of the 2-methyl group makes this compound the appropriate baseline for such SAR investigations.

Application
Selection Property
Validation Focus
Chemical probe for imidazole-recognizing enzymes
H-bond framework, balanced lipophilicity
Cell permeability & target binding
Kinase inhibitor library scaffold
Oxalamide core with electron-rich benzodioxin
Kinase hinge-region π-stacking interactions
LC-MS retention-time standard
Defined molecular profile, moderate logP
Gradient elution reproducibility
SAR baseline for imidazole methylation studies
Unsubstituted imidazole reference
Steric/electronic baseline comparison
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